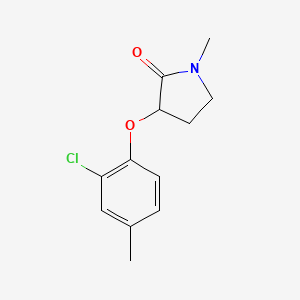![molecular formula C10H17N3OS B7593065 3-[(4-Methylpyrimidin-2-yl)amino]-4-methylsulfanylbutan-1-ol](/img/structure/B7593065.png)
3-[(4-Methylpyrimidin-2-yl)amino]-4-methylsulfanylbutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-Methylpyrimidin-2-yl)amino]-4-methylsulfanylbutan-1-ol is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields. This compound is also known as MPB or 4-methylthio-3-(2-pyrimidinylamino)butanol and is a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B).
Wirkmechanismus
MPB inhibits PTP1B by binding to the active site of the enzyme and preventing it from dephosphorylating its substrates. This leads to an increase in insulin signaling and glucose uptake in cells, ultimately improving glucose homeostasis.
Biochemical and Physiological Effects:
Studies have shown that MPB can improve glucose tolerance and insulin sensitivity in animal models of diabetes. It has also been found to reduce hepatic glucose production and improve lipid metabolism. These effects are thought to be due to the inhibition of PTP1B by MPB.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MPB in lab experiments is its potency and selectivity as a PTP1B inhibitor. This allows for precise targeting of the enzyme and minimizes off-target effects. However, one limitation is that MPB is not very soluble in water, which can make it difficult to work with in certain experimental setups.
Zukünftige Richtungen
There are several potential future directions for research on MPB. One area of interest is in the development of new diabetes treatments based on its PTP1B inhibitory activity. Another potential application is in the treatment of cancer, as PTP1B has been implicated in tumor growth and metastasis. Additionally, further studies on the biochemical and physiological effects of MPB could lead to a better understanding of its mechanism of action and potential therapeutic uses.
Synthesemethoden
The synthesis of 3-[(4-Methylpyrimidin-2-yl)amino]-4-methylsulfanylbutan-1-ol involves a multistep process. The starting material is 2-amino-4-methylpyrimidine, which is reacted with 4-methylthiobutanal to form the intermediate 4-methylthio-2-(pyrimidin-2-ylamino)butanal. This intermediate is then reduced using sodium borohydride to yield the final product, this compound.
Wissenschaftliche Forschungsanwendungen
The primary application of 3-[(4-Methylpyrimidin-2-yl)amino]-4-methylsulfanylbutan-1-ol is in the field of diabetes research. PTP1B is an enzyme that plays a critical role in insulin signaling, and its inhibition has been shown to improve insulin sensitivity and glucose homeostasis. MPB has been found to be a potent and selective inhibitor of PTP1B, making it a promising candidate for the development of new diabetes treatments.
Eigenschaften
IUPAC Name |
3-[(4-methylpyrimidin-2-yl)amino]-4-methylsulfanylbutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3OS/c1-8-3-5-11-10(12-8)13-9(4-6-14)7-15-2/h3,5,9,14H,4,6-7H2,1-2H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMKYGQHRAWTQID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NC(CCO)CSC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[[2-(2-Hydroxyethoxy)phenyl]methyl]-3-(2-methylcyclopropyl)urea](/img/structure/B7592991.png)
![N-(4-methylphenyl)-1,3,3a,4,6,7,8,9,9a,9b-decahydropyrrolo[3,4-a]indolizine-2-carboxamide](/img/structure/B7593004.png)
![3-Methyl-5-[(5-methylpyridin-2-yl)oxymethyl]-1,2-oxazole](/img/structure/B7593017.png)

![Cyclohex-3-en-1-yl-[4-(3-methylanilino)piperidin-1-yl]methanone](/img/structure/B7593031.png)
![3-Fluoro-4-[(5-methylpyridin-2-yl)oxymethyl]benzonitrile](/img/structure/B7593043.png)
![1-[(5-Fluoro-2-methoxyphenyl)methyl]-3,5-dimethylpyrazole](/img/structure/B7593046.png)
![4-[(3,5-Dimethylpyrazol-1-yl)methyl]-2-phenyltriazole](/img/structure/B7593054.png)
![5-[(3,5-Dimethylpyrazol-1-yl)methyl]-3-phenyl-1,2-oxazole](/img/structure/B7593058.png)
![3-(1,2-oxazol-3-ylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-one](/img/structure/B7593064.png)
![N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-1-phenylcyclopropane-1-carboxamide](/img/structure/B7593068.png)


![(3,5-dimethylmorpholin-4-yl)-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B7593086.png)